molecular formula C13H9I2NO B6613007 2-iodo-N-(2-iodophenyl)benzamide CAS No. 333349-66-9

2-iodo-N-(2-iodophenyl)benzamide

Cat. No.: B6613007
CAS No.: 333349-66-9
M. Wt: 449.02 g/mol
InChI Key: VYRXKZJEAQPPEW-UHFFFAOYSA-N
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Description

2-iodo-N-(2-iodophenyl)benzamide is an aromatic amide compound with the molecular formula C13H9I2NO. This compound is characterized by the presence of two iodine atoms attached to the benzene rings and an amide functional group. Aromatic amides are known for their wide range of pharmacological properties and are used as intermediates in the production of many pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-iodo-N-(2-iodophenyl)benzamide can be synthesized from 2-iodobenzoic acid. The synthesis involves the reaction of 2-iodobenzoic acid with aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(2-iodophenyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

2-iodo-N-(2-iodophenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-iodophenyl)benzamide involves its interaction with molecular targets through hydrogen bonding, halogen bonding, and π-π interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the target molecules and the context of the study.

Comparison with Similar Compounds

Similar Compounds

    2-iodobenzamide: This compound has a similar structure but lacks the second iodine atom on the phenyl ring.

    N-phenylbenzamide: This compound lacks both iodine atoms but retains the amide functional group.

Uniqueness

2-iodo-N-(2-iodophenyl)benzamide is unique due to the presence of two iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets and improve its pharmacological properties .

Properties

IUPAC Name

2-iodo-N-(2-iodophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9I2NO/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRXKZJEAQPPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301581
Record name 2-Iodo-N-(2-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333349-66-9
Record name 2-Iodo-N-(2-iodophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333349-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-N-(2-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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